Manganese, tricarbonyl-pi-cyclopentadienyl-

Vue d'ensemble

Description

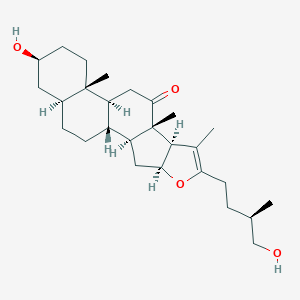

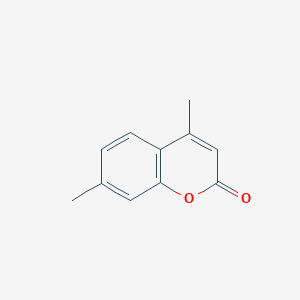

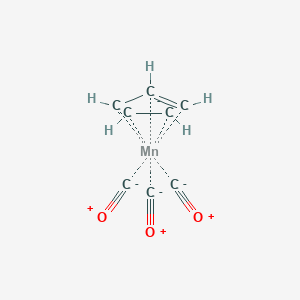

“Manganese, tricarbonyl-pi-cyclopentadienyl-” is an organomanganese compound with the formula C8H5MnO3 . It’s also known as “Cyclopentadienylmanganese tricarbonyl” and "Cymantrene" .

Molecular Structure Analysis

The molecular structure of “Manganese, tricarbonyl-pi-cyclopentadienyl-” consists of a manganese atom coordinated to three carbonyl (CO) groups and a cyclopentadienyl ring . The molecular weight is 204.06 .Physical And Chemical Properties Analysis

“Manganese, tricarbonyl-pi-cyclopentadienyl-” is a bright yellow, crystalline solid with a camphor-like odor . It sublimes at 75-77°C . It’s slightly soluble in water and has a molecular weight of 204.06 .Applications De Recherche Scientifique

Potential Anticancer Agents

Manganese (I) tricarbonyl complexes have been studied for their potential as anticancer agents. They have shown cytotoxicity potential for cancerous cells through various mechanisms such as reactive oxygen species (ROS) generation, CO-releasing, mitochondrial damage, DNA cleavage, autophagy, and apoptosis .

Stabilizer for Silicone Fluid

Manganese tricarbonyl cyclopentadienyl has been shown to be highly effective as a stabilizer for PMS-100 silicone fluid . This suggests its potential use in the manufacturing and processing of silicone-based products.

Catalyst in Chemical Reactions

This compound is often used as a catalyst in various chemical reactions . Its unique properties make it suitable for facilitating certain types of reactions, particularly those involving carbon monoxide.

Synthesis of 1,3-Dienes

The compound can be used in the synthesis of various 1,3-dienals or 1,3-dienones . This strategy is applicable in both intramolecular and intermolecular protocols, making it a versatile tool in organic synthesis.

Material Science Applications

In material science, this compound has been used in experiments involving silicon . While the specifics of these applications can vary, they generally involve the manipulation of silicon’s properties for various uses.

Development of Non-Platinum-Based Metallodrugs

Given the limitations of platinum-based treatments in chemotherapy, researchers are exploring the development of alternative non-platinum-based metallodrugs . Manganese (I) tricarbonyl complexes, including the one , are being studied for this purpose.

Mécanisme D'action

Target of Action

Manganese, tricarbonyl-pi-cyclopentadienyl-, also known as carbon monoxide;cyclopenta-1,3-diene;manganese, primarily targets the central nervous system and kidneys . It is known to cause changes in these organs upon exposure .

Mode of Action

The compound interacts with its targets through a process of decarbonylation . This is an activation step in which the compound loses a carbonyl group (CO), resulting in the release of carbon monoxide and other toxic or irritating gases . This interaction can lead to changes in the target organs, such as irritation and potential damage .

Biochemical Pathways

It is known that the compound undergoes a rapid reaction with o2 in air , which could potentially affect various oxidative processes within the body

Pharmacokinetics

It is known that the compound can enter the body through inhalation, skin absorption, and ingestion . Once inside the body, it can distribute to various organs, including the central nervous system and kidneys . The compound is also known to sublime at 75-77°C , which could potentially affect its bioavailability.

Result of Action

Exposure to the compound can result in a range of effects, including skin irritation, pulmonary edema, convulsions, and changes in the central nervous system and kidneys . It can also decrease resistance to infection . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the compound is known to rapidly react with O2 in air , which could potentially affect its stability and efficacy. Additionally, heating the compound can cause it to decompose and produce toxic or irritating gases , which could also influence its action

Safety and Hazards

Propriétés

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENDTHIEZAWVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5MnO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese, tricarbonyl-pi-cyclopentadienyl- | |

CAS RN |

12079-65-1 | |

| Record name | Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.